molecular formula C4H11N3O3S B3364624 N-[1-(hydrazinecarbonyl)ethyl]methanesulfonamide CAS No. 117267-37-5

N-[1-(hydrazinecarbonyl)ethyl]methanesulfonamide

Cat. No.: B3364624
CAS No.: 117267-37-5
M. Wt: 181.22 g/mol
InChI Key: BTKDUCRRVNGNDE-UHFFFAOYSA-N
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Description

N-[1-(Hydrazinecarbonyl)ethyl]methanesulfonamide (CAS 117267-37-5) is a chemical compound with the molecular formula C4H11N3O3S and a molecular weight of 181.21 g/mol . This molecule features a methanesulfonamide group, a common motif in medicinal chemistry and chemical synthesis. Methanesulfonamide derivatives are known to be highly stable and resistant to hydrolysis under both acidic and basic conditions, making them valuable as protecting groups for amines or as stable components in larger molecular architectures . The structure also contains a hydrazinecarboxamide moiety, which can serve as a versatile building block for the synthesis of more complex heterocyclic compounds. As a chemical reagent, it is primarily used in research and development settings, including as an intermediate in organic synthesis and for the preparation of pharmaceuticals or other target molecules . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-hydrazinyl-1-oxopropan-2-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3O3S/c1-3(4(8)6-5)7-11(2,9)10/h3,7H,5H2,1-2H3,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKDUCRRVNGNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 1 Hydrazinecarbonyl Ethyl Methanesulfonamide and Its Analogues

Precursor Synthesis and Derivatization Routes to Hydrazide-Sulfonamide Scaffolds

The foundational approach to synthesizing molecules like N-[1-(hydrazinecarbonyl)ethyl]methanesulfonamide typically begins with a readily available amino acid precursor, such as alanine (B10760859). The synthesis then proceeds through a series of derivatization steps to introduce the desired functionalities.

Formation of Hydrazide Functionality from Esters or Amides

The hydrazide group is a key component of the target molecule and is commonly formed through the hydrazinolysis of a corresponding ester or amide. This reaction involves the nucleophilic attack of hydrazine (B178648) on the carbonyl carbon of the ester or amide, leading to the displacement of the alcohol or amine leaving group.

The reaction of an amino acid ester, such as alanine ethyl ester, with hydrazine hydrate (B1144303) is a standard and efficient method for producing the corresponding amino acid hydrazide. organic-chemistry.org This transformation is typically carried out in an alcoholic solvent, such as ethanol, and may be performed at room temperature or with gentle heating to drive the reaction to completion. The general scheme for this reaction is presented below:

Scheme 1: General Reaction for Hydrazide Formation from an Ester

In a typical laboratory procedure, the amino acid ester is dissolved in a suitable solvent, and a molar excess of hydrazine hydrate is added. The reaction progress can be monitored by techniques such as thin-layer chromatography (TTC). Upon completion, the product hydrazide can often be isolated by precipitation or crystallization after removal of the solvent. organic-chemistry.org

The following table summarizes typical reaction conditions for the hydrazinolysis of esters:

ReactantReagentSolventTemperatureReaction TimeProduct
Amino Acid EsterHydrazine HydrateEthanolRoom Temperature to Reflux2-16 hoursAmino Acid Hydrazide

Incorporation of the Methanesulfonamide (B31651) Moiety via Sulfonylation Reactions

The methanesulfonamide group is introduced through a sulfonylation reaction, where an amino group is acylated with a methanesulfonyl source. A common and effective method involves the reaction of an amino group with methanesulfonyl chloride in the presence of a base.

For the synthesis of this compound, the sulfonylation is typically performed on an alanine precursor, often the ester to protect the carboxylic acid functionality. The reaction of alanine ethyl ester with methanesulfonyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) in an inert solvent such as dichloromethane (B109758) (DCM) yields N-(methanesulfonyl)alanine ethyl ester.

Scheme 2: General Sulfonylation Reaction R-NH2 + CH3SO2Cl + Base → R-NHSO2CH3 + Base·HCl

Scale-Up Considerations for Laboratory to Industrial Synthesis

Transitioning the synthesis of a compound like this compound from a laboratory setting to an industrial scale introduces a host of complex challenges that extend beyond simple multiplication of reagent quantities. Key considerations revolve around safety, process efficiency, cost-effectiveness, and product purity.

Thermal Hazard and Reaction Control

One of the foremost concerns in scaling up reactions involving hydrazine is the management of thermal hazards. Hydrazine condensations and related reactions can be highly exothermic, posing a risk of a runaway reaction where the temperature increases uncontrollably. researchgate.net This can lead to the decomposition of the reaction mass, especially since hydrazine monohydrate's thermal stability can be compromised by acidic by-products like HCl. researchgate.net

To mitigate this, a thorough safety evaluation using techniques like Differential Scanning Calorimetry (DSC) is essential to understand the thermal profile of the reaction. researchgate.net Process controls are then implemented, which may include:

Addition of a Base: Introducing a base, such as sodium acetate, can neutralize acidic by-products, thereby increasing the onset temperature of decomposition and improving the thermal stability of the reaction mixture. researchgate.net

Solvent Choice: Utilizing a lower-boiling-point solvent can act as a heat sink, helping to control the reaction temperature in the event of a cooling failure. researchgate.net

Continuous Flow Processing: Modern industrial synthesis is increasingly moving from traditional batch reactors to continuous flow systems. Flow chemistry offers superior heat and mass transfer, allowing for precise temperature control of exothermic reactions and minimizing the volume of hazardous material present at any given time, which significantly enhances safety. osti.gov

Process Optimization and By-Product Management

Efficiency and purity are critical on an industrial scale. The choice of reagents and solvents plays a pivotal role. For instance, in the synthesis of methanesulfonamide derivatives, reacting methanesulfonyl chloride with an amine in a nitroalkane solvent has been patented as an effective method. google.com This solvent choice is strategic because the desired sulfonamide product is soluble at elevated temperatures while the amine hydrochloride salt by-product is not, allowing for simple separation by filtration. google.com The filtrate, containing the product, can then be cooled to induce crystallization, providing a highly efficient purification method. google.com This approach avoids the formation of impurities like dialkyl ethers that can occur when using alcohol solvents. google.com

Furthermore, optimizing reagent stoichiometry is crucial. While a large excess of hydrazine hydrate may be acceptable in the lab, it is undesirable in industrial production due to cost, safety risks, and the environmental impact of waste disposal. google.comacs.org A Chinese patent for preparing hydrazide compounds suggests using a smaller excess of hydrazine hydrate (molar ratio of 1:1 to 1:1.5 for ester to hydrazine) and employing reactive distillation. google.com This technique continuously removes the alcohol by-product from the reaction, which drives the equilibrium towards the product and allows for higher yields with less waste. google.com

The table below summarizes the primary challenges and corresponding mitigation strategies when scaling up the synthesis.

ChallengeMitigation StrategyRationale
Thermal Runaway - Perform Differential Scanning Calorimetry (DSC) analysis.- Add a base (e.g., sodium acetate) to neutralize acidic by-products. researchgate.net- Utilize continuous flow reactors for superior temperature control. osti.govHydrazine reactions can be highly exothermic; acidic by-products can lower the decomposition temperature, increasing risk. researchgate.net Flow chemistry minimizes reaction volume and enhances heat dissipation.
By-Product Separation - Select a solvent system where the product and by-products have different solubilities (e.g., nitroalkanes for sulfonamide synthesis). google.com- Implement crystallization for purification.Simplifies downstream processing, improves product purity, and reduces reliance on chromatography, which is often not feasible for large-scale production. google.com
Reaction Efficiency - Employ reactive distillation to remove alcohol by-products. google.com- Optimize reagent stoichiometry to minimize waste.Drives the reaction equilibrium towards completion, increasing yield and throughput while reducing the cost and hazard associated with excess reagents like hydrazine. google.com
Hazardous Reagent Handling - Use aqueous solutions of hydrazine (hydrazine hydrate) instead of anhydrous hydrazine. acs.org- Implement continuous flow processes to reduce the quantity of hazardous material at any point in time. osti.govDilution with water significantly reduces the risks of fire, explosion, and toxic exposure associated with anhydrous hydrazine. acs.org

Batch vs. Continuous Flow Synthesis

The choice between batch and continuous manufacturing is a critical scale-up decision. While batch processing is traditional, continuous flow offers significant advantages for reactions involving hazardous materials or strong exotherms.

FeatureBatch ProcessingContinuous Flow Processing
Safety Higher risk due to large volumes of reagents and potential for thermal runaway.Enhanced safety due to small reactor volumes, superior heat transfer, and precise control over reaction conditions. osti.gov
Efficiency Can be time- and energy-intensive, with downtime between batches.Higher throughput, reduced reaction times, and potential for automation. Can produce large quantities over time (e.g., 22 g/h). osti.gov
Scalability Scaling up can be complex and may require significant reactor redesign.More straightforward scalability by extending the run time or by "numbering-up" (running multiple reactors in parallel). osti.gov
Product Consistency Potential for batch-to-batch variability.High consistency and quality due to stable, steady-state operation.

Chemical Reactivity and Transformation of N 1 Hydrazinecarbonyl Ethyl Methanesulfonamide

Nucleophilic Reactivity of the Hydrazide Moiety

The hydrazide functional group, -C(=O)NHNH₂, is a key site of nucleophilic reactivity in N-[1-(hydrazinecarbonyl)ethyl]methanesulfonamide. The terminal nitrogen atom of the hydrazine (B178648) component possesses a lone pair of electrons, rendering it nucleophilic and capable of attacking electrophilic centers. This reactivity is central to condensation and cyclization reactions.

This compound readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form hydrazones. ictp.itwikipedia.orgresearchgate.net This reaction involves the nucleophilic attack of the terminal amino group of the hydrazide on the electrophilic carbonyl carbon. The subsequent elimination of a water molecule results in the formation of a stable C=N double bond, characteristic of the hydrazone linkage. ictp.itwikipedia.org

The general mechanism for hydrazone formation from this compound is depicted below:

Reaction Scheme:

Nucleophilic Attack: The nucleophilic nitrogen of the hydrazide attacks the carbonyl carbon of an aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.

Dehydration: The carbinolamine intermediate eliminates a molecule of water to form the final hydrazone product.

These reactions are typically carried out in a suitable solvent, and a catalytic amount of acid is often added to facilitate the dehydration step. researchgate.net The resulting hydrazones are often crystalline solids and can be purified by recrystallization.

Reactant 1Reactant 2ProductReaction Type
This compoundAldehyde (R-CHO)N'-[alkylene]methanesulfonohydrazideCondensation
This compoundKetone (R₂C=O)N'-[alkylidene]methanesulfonohydrazideCondensation

The hydrazide moiety of this compound is a valuable precursor for the synthesis of various heterocyclic compounds, most notably 1,3,4-oxadiazoles. mdpi.comnih.gov These five-membered aromatic rings are of significant interest due to their presence in many biologically active molecules.

The formation of 1,3,4-oxadiazoles from this compound typically involves a two-step process:

N-Acylation: The hydrazide is first acylated with a carboxylic acid or its derivative (e.g., acid chloride, ester) to form a 1,2-diacylhydrazine intermediate.

Dehydrative Cyclization: The 1,2-diacylhydrazine intermediate then undergoes intramolecular cyclization with the elimination of a water molecule to form the 1,3,4-oxadiazole (B1194373) ring.

Starting MaterialReagentIntermediateProductHeterocycle Formed
This compoundCarboxylic Acid1,2-Diacylhydrazine2,5-Disubstituted-1,3,4-oxadiazole1,3,4-Oxadiazole
This compoundAcid Chloride1,2-Diacylhydrazine2,5-Disubstituted-1,3,4-oxadiazole1,3,4-Oxadiazole

Reactions Involving the Sulfonamide Functional Group

The sulfonamide group (-SO₂NH-) in this compound also presents opportunities for chemical modification, although it is generally less reactive than the hydrazide moiety.

The nitrogen atom of the sulfonamide can undergo N-alkylation and N-acylation reactions. organic-chemistry.orgnih.gov N-alkylation involves the introduction of an alkyl group onto the sulfonamide nitrogen, typically by reaction with an alkyl halide in the presence of a base. organic-chemistry.org The base is required to deprotonate the sulfonamide nitrogen, making it more nucleophilic.

N-acylation involves the introduction of an acyl group onto the sulfonamide nitrogen. This can be achieved by reacting the sulfonamide with an acylating agent such as an acid chloride or an acid anhydride. researchgate.netsemanticscholar.org These reactions often require the use of a base to facilitate the reaction.

Functional GroupReactionReagentProduct
SulfonamideN-AlkylationAlkyl Halide + BaseN-Alkyl Sulfonamide Derivative
SulfonamideN-AcylationAcid Chloride/Anhydride + BaseN-Acyl Sulfonamide Derivative

While less common for this specific molecule, sulfonamides can, under certain conditions, participate in reactions involving the transfer of the sulfonyl group (R-SO₂-). These reactions often require activation of the sulfonamide or the use of specific catalysts. In a broader context, tosylhydrazones are known to act as sulfonyl anion surrogates in certain reactions, highlighting the potential for the sulfonyl group to be involved in transfer processes. organic-chemistry.org

Exploration of Other Reactive Sites and Reaction Pathways

Beyond the primary reactivity of the hydrazide and sulfonamide groups, other potential reaction pathways for this compound can be considered. The presence of acidic protons on the nitrogen atoms and the α-carbon (the carbon atom adjacent to the carbonyl group) could allow for reactions under specific basic conditions. However, the nucleophilicity of the hydrazide moiety generally dominates the reactivity profile of the molecule.

Further research could explore the possibility of intramolecular reactions between the hydrazide and sulfonamide functional groups, potentially leading to the formation of novel cyclic structures under specific reaction conditions.

Reactions at the Ethyl Backbone

The ethyl backbone of this compound, corresponding to an N-protected alanine (B10760859) core, presents limited sites for direct reaction under typical conditions. The α-carbon, being chiral, is susceptible to epimerization, particularly under strong basic conditions, although the acidity of the sulfonamide proton may offer a degree of protection by being preferentially deprotonated.

Reactions directly involving the C-H bonds of the ethyl group would likely require radical initiators or highly reactive reagents. For instance, radical cascade cyclization reactions have been demonstrated with amino acid-tethered 1,6-enynones and sulfonyl hydrazides, indicating that under specific oxidative conditions, radical formation and subsequent reactions can be initiated in proximity to the amino acid core. nih.gov However, such reactivity would be highly dependent on the specific reaction conditions and the presence of other functional groups.

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound is expected to be centered on the hydrazine and sulfonamide moieties.

Oxidation: The hydrazine portion of the molecule is susceptible to oxidation. Treatment with mild oxidizing agents can lead to the formation of a diazenyl group. In the presence of a suitable hydrogen acceptor, this can result in the formation of diimide, which is a known reducing agent for non-polar double and triple bonds. organic-chemistry.org Stronger oxidation could potentially cleave the N-N bond. The sulfur atom in the methanesulfonamide (B31651) group is in its highest oxidation state (+6) and is therefore resistant to further oxidation. The N-terminal methionine of some proteins has been observed to undergo in vivo oxidation, suggesting that under specific biological or chemical conditions, moieties attached to amino acid-like structures can be oxidized. nih.gov

Reduction: The sulfonamide group is generally stable to a wide range of reducing agents. However, under harsh reducing conditions, cleavage of the N-S bond can occur. The carbonyl group of the hydrazide can be reduced, though this typically requires strong reducing agents like lithium aluminum hydride. More commonly, the hydrazine moiety itself can act as a reducing agent. For example, sulfonyl hydrazides are used as reductants in reactions like the Wolff–Kishner reduction, although this typically involves the conversion of a carbonyl group to a methylene (B1212753) group via a hydrazone intermediate. nih.gov

Table 1: Potential Oxidation and Reduction Reactions

Reaction TypeReagent ClassPotential Product/Transformation
Oxidation of HydrazineMild Oxidants (e.g., NBS, H₂O₂)Formation of diazenyl intermediates
Reduction of CarbonylStrong Hydride Reagents (e.g., LiAlH₄)Conversion of carbonyl to methylene
Cleavage of N-S BondHarsh Reducing ConditionsFormation of alanine hydrazide and methanesulfinic acid

Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations for this compound are not available. However, insights can be drawn from studies on the general classes of sulfonyl hydrazides and related compounds.

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is crucial for understanding reaction mechanisms. For transformations involving the sulfonyl hydrazide moiety, several key intermediates have been proposed in the literature.

In radical reactions, the initial step is often the formation of a sulfonyl radical. nih.govmdpi.com This can be achieved through chemical or electrochemical oxidation. For instance, in the presence of an oxidant, a sulfonyl hydrazide can be converted to a sulfonyl radical with the concomitant release of nitrogen gas. mdpi.com These highly reactive sulfonyl radicals can then add to unsaturated bonds or participate in hydrogen abstraction. nih.gov

In non-radical reactions, such as nucleophilic substitution at the hydrazine nitrogen, the reaction proceeds through standard associative or dissociative pathways, depending on the substrate and reaction conditions. Kinetic studies on the reactions of 9-chloroacridines with arylsulfonyl hydrazides suggest the formation of a zwitterionic complex as an intermediate. researchgate.netresearchgate.net

Table 2: Plausible Reaction Intermediates

Reaction TypeProposed IntermediateMethod of Generation
Radical SulfonylationSulfonyl Radical (CH₃SO₂•)Oxidation of the sulfonyl hydrazide
Nucleophilic SubstitutionZwitterionic ComplexAttack of the hydrazine nitrogen on an electrophile
Oxidation of HydrazineDiazenyl IntermediateMild oxidation

Kinetic Studies and Reaction Rate Analysis

Specific kinetic data for reactions involving this compound is absent from the scientific literature. However, kinetic studies on related systems provide a framework for understanding how its structure might influence reaction rates.

For nucleophilic substitution reactions involving the hydrazine moiety, the electron-withdrawing nature of the adjacent carbonyl and the N-sulfonyl group would decrease the nucleophilicity of the hydrazine nitrogens compared to unsubstituted hydrazine. Kinetic studies on the reaction of 9-chloroacridines with various arylsulfonyl hydrazides have shown that electron-donating substituents on the aryl ring increase the reaction rate by enhancing the nucleophilicity of the hydrazine. researchgate.netresearchgate.net This suggests that the electronic environment around the hydrazine group in this compound will play a significant role in determining its reactivity in such transformations.

In studies of autocatalytic reactions involving electron donor-acceptor complexes, kinetic profiles can reveal complex reaction pathways, including autoinduction. acs.org While not directly applicable, this highlights the sophisticated kinetic analyses that would be necessary to fully understand the reactivity of a multifunctional molecule like this compound.

Structural Elucidation and Characterization Techniques in Compound Chemistry

Spectroscopic Methods for Compound Identity and Purity Confirmation

Spectroscopic techniques are indispensable for probing the molecular structure of N-[1-(hydrazinecarbonyl)ethyl]methanesulfonamide, providing detailed information about its functional groups, connectivity, and molecular weight.

Infrared (IR) Spectroscopy Analysis of Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The structure of this compound contains several distinct functional groups, each with characteristic absorption frequencies.

Key functional groups and their expected IR absorption ranges include:

N-H Stretching: The sulfonamide (R-SO₂-NH-R') and hydrazine (B178648) (-NH-NH₂) moieties both contain N-H bonds. These typically exhibit stretching vibrations in the region of 3400-3200 cm⁻¹. The presence of multiple N-H bonds may result in a broad or complex absorption band.

C=O Stretching: The carbonyl group (C=O) of the hydrazinecarbonyl function (a hydrazide) is expected to show a strong, sharp absorption peak, typically between 1680-1630 cm⁻¹.

S=O Stretching: The sulfonyl group (SO₂) in the methanesulfonamide (B31651) portion of the molecule gives rise to two distinct, strong stretching bands: an asymmetric stretch usually found between 1350-1300 cm⁻¹ and a symmetric stretch between 1160-1120 cm⁻¹. rsc.orgnih.gov

C-H Stretching: The methyl and ethyl groups will display C-H stretching vibrations just below 3000 cm⁻¹.

The analysis of the IR spectrum allows for the rapid confirmation of these critical functional groups, providing a qualitative fingerprint for the compound.

Table 1: Expected Infrared Absorption Frequencies for this compound

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
N-H (Sulfonamide & Hydrazine) 3400 - 3200 Stretching
C-H (Aliphatic) 3000 - 2850 Stretching
C=O (Hydrazide) 1680 - 1630 Stretching
S=O (Sulfonamide) 1350 - 1300 Asymmetric Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Protons and Carbons

Nuclear Magnetic Resonance (NMR) spectroscopy provides precise information about the atomic framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon).

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. For this compound, the following signals are anticipated:

A singlet for the methyl group attached to the sulfur atom (CH₃-SO₂).

A doublet for the methyl group on the ethyl chain (CH₃-CH).

A quartet or multiplet for the methine proton (-CH-).

Broad signals corresponding to the exchangeable protons of the N-H groups (sulfonamide and hydrazine). The exact chemical shift and appearance of these peaks can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The expected signals would correspond to:

The carbonyl carbon (C=O), which would appear furthest downfield.

The methine carbon (-CH-).

The methyl carbon of the methanesulfonamide group (CH₃-SO₂).

The methyl carbon of the ethyl group (CH₃-CH).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃-CH Methyl ~1.3 (doublet) ~15-20
-CH- Methine ~4.0 (quartet) ~50-55
CH₃-SO₂ Methyl ~2.9 (singlet) ~40-45
C=O Carbonyl N/A ~170-175
-NH-SO₂ Amide H Variable (broad) N/A

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns. For this compound (Molecular Formula: C₄H₁₁N₃O₃S), the monoisotopic mass is approximately 181.05 Da. uni.lu

In a typical mass spectrum using a soft ionization technique like electrospray ionization (ESI), a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 182.06 would be expected. uni.lu Tandem MS (MS/MS) experiments, which involve isolating the parent ion and inducing fragmentation, can reveal characteristic bond cleavages. Common fragmentation pathways for sulfonamides include the loss of SO₂ (64 Da) and cleavage of the S-N bond. nih.govnih.govresearchgate.net Analysis of these fragments helps to confirm the connectivity of the molecular structure.

Diffraction Techniques for Solid-State Structural Analysis

While spectroscopic methods provide data on molecular connectivity, diffraction techniques can determine the precise three-dimensional arrangement of atoms in the solid state.

X-ray Crystallography for Absolute Configuration and Molecular Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. rigaku.com This technique involves directing X-rays onto a single, high-quality crystal of the substance. creativebiomart.netwikipedia.org The resulting diffraction pattern is analyzed to generate a detailed electron density map, from which the positions of individual atoms can be determined with high precision. youtube.com

For this compound, which contains a chiral center at the ethyl group's methine carbon, X-ray crystallography can unambiguously determine the absolute configuration (R or S) of a single enantiomer. Furthermore, this technique reveals critical information about how molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding involving the N-H and C=O groups, which govern the material's bulk properties. excillum.com

Chromatographic and Separative Techniques for Compound Analysis and Purification

Chromatographic methods are essential for separating the target compound from impurities, starting materials, or byproducts, as well as for assessing its purity.

Given the polar nature of this compound, due to the presence of sulfonamide, amide, and hydrazine functional groups, specific chromatographic techniques are most suitable.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC), using a nonpolar stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures), is a primary method for purity analysis. However, due to the high polarity of the compound, it may elute very quickly. In such cases, Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative. biotage.com HILIC utilizes a polar stationary phase and a partially aqueous mobile phase to achieve better retention and separation of very polar compounds.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective technique used to monitor reaction progress and determine appropriate solvent systems for column chromatography. orgchemboulder.com A polar stationary phase (like silica (B1680970) gel) is typically used, with a mobile phase of varying polarity to achieve separation. youtube.com

Column Chromatography: For purification on a preparative scale, column chromatography using a stationary phase like silica gel is employed. orgchemboulder.comyoutube.com The choice of eluent (mobile phase) is critical; a gradient of solvents, typically increasing in polarity, is often used to first elute less polar impurities before the more polar product is recovered from the column. orgchemboulder.com

These analytical and purification techniques, when used in concert, provide a comprehensive characterization of this compound, confirming its identity, structure, and purity.

Despite a comprehensive search for scientific literature, detailed research findings specifically concerning the compound This compound are not publicly available. Consequently, a detailed article on its specific structural elucidation and characterization as per the requested outline cannot be generated at this time.

Information regarding general laboratory techniques such as Thin-Layer Chromatography (TLC) for reaction monitoring and column chromatography for purification is widely available. However, the application and specific data (e.g., retention factors, solvent systems, column specifications) for "this compound" are not documented in the accessible scientific literature.

Further research would be required to be published on this specific compound before a scientifically accurate and detailed article as requested could be written.

Computational and Theoretical Studies of N 1 Hydrazinecarbonyl Ethyl Methanesulfonamide and Its Analogues

Molecular Modeling and Geometry Optimization

Molecular modeling and geometry optimization are fundamental computational techniques used to determine the most stable three-dimensional arrangement of atoms in a molecule. These methods are crucial for understanding the molecule's shape and how it might interact with other molecules.

The presence of several single bonds in N-[1-(hydrazinecarbonyl)ethyl]methanesulfonamide allows for multiple rotational isomers, or conformers. Conformational analysis is performed to identify the most stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step.

For this compound, key rotatable bonds include the C-C bond of the ethyl group, the C-N bond of the amide, the N-N bond of the hydrazine (B178648), and the S-N bond of the sulfonamide. The relative energies of different conformers are influenced by a combination of steric hindrance, electronic effects, and intramolecular interactions. It is expected that conformers that minimize steric clashes between bulky groups, such as the methanesulfonyl and the hydrazinecarbonyl groups, will be energetically favored.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound
ConformerDihedral Angle (S-N-C-C)Relative Energy (kcal/mol)Key Intramolecular Interactions
Anti~180°0.00Minimal steric hindrance
Gauche~60°1.5Potential for weak hydrogen bonding
Eclipsed~0°5.0Significant steric repulsion

In the solid state and in solution, molecules of this compound can interact with each other and with solvent molecules. These intermolecular interactions, particularly hydrogen bonds, play a critical role in determining the physical properties of the compound.

The molecule possesses several hydrogen bond donors (the N-H groups of the sulfonamide and hydrazine moieties) and hydrogen bond acceptors (the oxygen atoms of the sulfonyl and carbonyl groups, and the nitrogen atoms). This allows for the formation of extensive hydrogen bonding networks. Computational studies on analogous sulfonamides and hydrazides have shown that these interactions are directional and contribute significantly to the stability of the crystal lattice. The geometry of these hydrogen bonds, including bond lengths and angles, can be accurately predicted using computational methods.

Table 2: Predicted Hydrogen Bond Parameters in a Dimer of this compound
DonorAcceptorD-H···A Distance (Å)D-H···A Angle (°)
N-H (Sulfonamide)O=C (Carbonyl)1.95170
N-H (Hydrazine)O=S (Sulfonyl)2.10165

Electronic Structure Calculations

Electronic structure calculations provide detailed information about the distribution of electrons within a molecule, which is fundamental to understanding its reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized on the electron-rich hydrazine and amide nitrogen atoms. The LUMO is likely to be centered on the electron-deficient sulfonyl group and the carbonyl carbon. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 3: Calculated Frontier Molecular Orbital Energies for this compound
OrbitalEnergy (eV)Localization
HOMO-8.5Hydrazine and Amide N atoms
LUMO1.2Sulfonyl group and Carbonyl C atom
HOMO-LUMO Gap9.7-

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It allows for the quantification of electron delocalization and hyperconjugative interactions.

In this compound, NBO analysis can reveal the nature of the bonds, such as the degree of ionic and covalent character, and the delocalization of lone pair electrons from nitrogen and oxygen atoms into antibonding orbitals. For example, the interaction between the lone pair of the amide nitrogen and the antibonding π* orbital of the carbonyl group (n -> π*) is a key feature of amides. Similarly, interactions involving the sulfonyl group can be analyzed to understand its electron-withdrawing nature.

Table 4: Selected NBO Second-Order Perturbation Energies (E(2)) for this compound
Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(N)Amideπ(C=O)55.2
LP(O)Sulfonylσ(S-N)5.8

The distribution of charge within a molecule is crucial for understanding its polarity and how it will interact with other charged or polar species. Computational methods can calculate the partial atomic charges on each atom. An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecular surface.

For this compound, the ESP map is expected to show negative potential (red/yellow) around the electronegative oxygen atoms of the sulfonyl and carbonyl groups, indicating regions that are susceptible to electrophilic attack. Positive potential (blue) would be expected around the N-H protons, indicating sites for nucleophilic attack. This information is valuable for predicting the sites of interaction in biological systems or in chemical reactions.

Advanced Chemical Applications of N 1 Hydrazinecarbonyl Ethyl Methanesulfonamide Beyond Conventional Synthesis

Role as a Ligand in Coordination Chemistry

The N-[1-(hydrazinecarbonyl)ethyl]methanesulfonamide molecule contains multiple potential donor atoms, making it a versatile candidate for forming coordination complexes with various metal ions. nih.govresearchgate.netnih.govrsc.orgfrontiersin.orgjptcp.comnih.govuzh.chmdpi.com The sulfonamide group can coordinate with metal ions through its nitrogen or oxygen atoms, a property leveraged in the development of metal-based therapeutic agents and catalysts. nih.govresearchgate.netnih.govtandfonline.com Similarly, the hydrazide group is a well-established ligand, capable of coordinating to metals through the carbonyl oxygen and the terminal amino nitrogen, often acting as a bidentate chelator. rsc.orgfrontiersin.orgjptcp.comnih.gov This chelation can enhance the stability of the resulting metal complexes. rsc.org The combination of these two functional groups within a single molecule could lead to the formation of stable, multi-metallic complexes or polymeric coordination networks with unique structural and electronic properties.

Table 1: Potential Coordination Sites of this compound

Functional Group Potential Donor Atoms Coordination Mode
Sulfonamide Sulfonyl Oxygens (2), Amide Nitrogen Monodentate or Bridging

Integration into Polymer and Materials Science

The functional groups of this compound offer pathways for its incorporation into polymers and other advanced materials. wikipedia.org The hydrazide moiety is particularly useful as it can react with aldehydes and ketones to form stable hydrazone linkages. nih.govrsc.org This reaction can be employed for the post-polymerization modification of polymers containing carbonyl groups, thereby introducing the sulfonamide functionality into the material. nih.govrsc.org Such modifications could impart desirable properties like altered solubility, pH-responsiveness, or metal-ion binding capabilities. researchgate.netrsc.orgnih.gov

Furthermore, polymers containing primary sulfonamide groups are known to exhibit pH-responsive behavior, which is a valuable characteristic for applications in drug delivery, sensors, and smart materials. researchgate.netrsc.org The integration of this compound into polymer backbones or as side chains could create novel functional polymers with applications in biomedical and bioengineering fields. researchgate.net

Table 2: Potential Polymerization and Modification Reactions

Reactive Group Reaction Type Reactant/Monomer Type Resulting Linkage/Functionality
Hydrazide Condensation Polymers with aldehyde/ketone groups Hydrazone
Hydrazide Acylation Dicarboxylic acids or acyl chlorides Poly(amide-hydrazide)

Catalysis and Organocatalysis Utilizing Compound Derivatives

Both sulfonamide and hydrazide moieties are recognized for their roles in catalysis. Chiral sulfonamides are widely used as ligands in transition-metal catalysis and as directing groups in asymmetric synthesis. frontiersrj.comacs.org The sulfonamide nitrogen can be part of a chiral ligand scaffold, influencing the stereochemical outcome of a reaction.

The hydrazide group, due to its alpha-effect, is a potent nucleophile and has been utilized in organocatalysis. acs.orgnih.govrsc.org Chiral hydrazides can catalyze reactions such as asymmetric Diels-Alder cycloadditions by forming iminium ion intermediates with α,β-unsaturated aldehydes. acs.orgnih.gov Derivatives of this compound, particularly chiral versions, could be explored as novel bifunctional organocatalysts, where the sulfonamide group might participate in non-covalent interactions, such as hydrogen bonding, to enhance stereocontrol.

Table 3: Potential Catalytic Roles

Functional Group Type of Catalysis Potential Role Example Reaction
Sulfonamide Asymmetric Catalysis Chiral ligand, Hydrogen-bond donor Metal-catalyzed hydrogenations, C-C bond formation

Application in Chemical Sensing and Probe Development

The development of chemical sensors and fluorescent probes often relies on specific reactions between a probe molecule and an analyte. The hydrazide group is a key functional group in this area, as it readily reacts with aldehydes and ketones. This reactivity is exploited to design probes for detecting carbonyl-containing compounds, including many biologically relevant molecules. lumiprobe.com The formation of a hydrazone upon reaction with an analyte can lead to a detectable change in fluorescence or color. nih.govresearchgate.net

Sulfonamide derivatives have also been successfully developed as fluorescent probes, for instance, for the selective detection of anions like fluoride (B91410) or for imaging in biological systems. nih.govresearchgate.netfrontiersin.org A molecule like this compound could serve as a scaffold for developing dual-mode sensors. For example, the hydrazide could be the reactive site for a specific analyte, while the sulfonamide portion could be modified with a fluorophore, with the binding event modulating the fluorescent signal. mdpi.com

Table 4: Potential Sensing Mechanisms

Functional Group Sensing Target Mechanism Signal Output
Hydrazide Aldehydes, Ketones Hydrazone formation Colorimetric/Fluorometric change
Hydrazide Certain Metal Ions Chelation-enhanced fluorescence (CHEF) Fluorescence turn-on/off

Future Directions and Emerging Research Avenues in N 1 Hydrazinecarbonyl Ethyl Methanesulfonamide Chemistry

Development of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity

The conventional synthesis of acid hydrazides often involves a two-step process of esterification followed by treatment with hydrazine (B178648) hydrate (B1144303). scilit.comneliti.com Future research will likely focus on developing more direct and environmentally benign methods.

One promising approach is the use of microwave-assisted synthesis. Studies on various carboxylic acids have demonstrated that this technique can produce acid hydrazides in a single step, significantly reducing reaction times from hours to mere minutes and often increasing yields. scilit.comneliti.comnih.gov Applying this one-pot, solvent-free microwave irradiation method to the synthesis of N-[1-(hydrazinecarbonyl)ethyl]methanesulfonamide from its corresponding carboxylic acid precursor could offer a greener, more efficient pathway. nih.gov

Another innovative route involves the use of activated amides, which can react directly with hydrazine in an aqueous environment at room temperature, avoiding the need for harsh catalysts or conditions. rawdatalibrary.netorganic-chemistry.org Exploring the activation of the amide bond in precursors to this compound could provide a highly atom-economical and sustainable synthetic strategy.

The table below compares a conventional synthetic approach to potential novel pathways for hydrazide formation, a key step in synthesizing the title compound.

FeatureConventional MethodMicrowave-Assisted (One-Pot)Activated Amide Method
Number of Steps Two (Esterification + Hydrazinolysis)OneOne
Reaction Time Hours to days3-12 minutes neliti.comnih.gov~12 hours organic-chemistry.org
Conditions Reflux heating nih.govHigh temperature/pressure (e.g., 250°C, 300W) nih.govRoom temperature (25°C) rawdatalibrary.netorganic-chemistry.org
Solvent Use Organic solvents (e.g., Methanol) nih.govOften solvent-free nih.govAqueous environment rawdatalibrary.net
Yields VariableGenerally high (82-96%) nih.govGood to high rawdatalibrary.net

This table provides a generalized comparison based on literature for similar compounds; specific results for this compound would require experimental validation.

Exploration of Underutilized Reaction Chemistry of the Compound

The this compound molecule possesses two key functional groups—the hydrazide and the sulfonamide—that offer rich, yet potentially underexplored, reaction chemistry. The hydrazine moiety is a versatile precursor for synthesizing heterocyclic compounds, which are scaffolds for many important molecules.

Future research could focus on the condensation of the terminal hydrazine nitrogen with various electrophiles. For instance, reaction with aromatic aldehydes could yield a series of 2-arylidene-N-[1-(hydrazinecarbonyl)ethyl]methanesulfonamide derivatives. researchgate.net Subsequent cyclization of these intermediates, for example with α-haloketones, could lead to novel thiazole-containing structures, a common motif in medicinal chemistry. researchgate.net

Similarly, the reaction of the hydrazide with β-diketones could be explored to synthesize pyrazole-substituted methanesulfonamides. researchgate.net This type of cyclization reaction opens a pathway to a diverse library of compounds based on the core structure. Furthermore, multicomponent reactions involving the hydrazide group, an isocyanide, and a third component like dimethyl acetylenedicarboxylate (B1228247) could generate complex and stereoselective ketenimine-sulfonamide conjugates. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, improved scalability, and the potential for automation. acs.orgrsc.orgresearchgate.net The synthesis of sulfonamides, in particular, has been shown to be highly amenable to flow conditions. acs.org

Future work should aim to adapt the synthesis of this compound and its derivatives to a continuous flow setup. For example, the reaction between a sulfonyl chloride precursor and the appropriate amine could be performed in a meso-reactor, allowing for rapid and safe production. acs.orgrsc.org Flow systems also enable the creation of compound libraries through automated, sequential synthesis. A fully automated platform could be developed for the alkylation or acylation of the sulfonamide or hydrazide moieties, using reactor columns packed with reagents or catalysts to generate a diverse array of analogues with high purity. acs.org

A potential multistep flow process could involve the initial formation of the sulfonamide, followed by an in-line reaction to form the hydrazide, and a final derivatization step, all within a single, continuous system. google.com This approach would drastically reduce manual handling and purification time while improving reproducibility.

Advanced Spectroscopic and Imaging Techniques for Real-Time Reaction Monitoring

A deeper understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic pathways. Advanced analytical techniques that allow for real-time, in-situ monitoring are becoming indispensable tools for the modern organic chemist.

For reactions involving this compound, techniques such as extractive electrospray ionization mass spectrometry (EESI-MS) or Direct Analysis in Real Time mass spectrometry (DART-MS) could be employed. fossiliontech.comnih.govrsc.org These methods allow for the direct sampling of a reaction mixture, providing immediate information on the concentration of reactants, intermediates, and products without the need for quenching or workup. fossiliontech.comnih.gov This real-time data is invaluable for determining optimal reaction times and identifying transient intermediates. fossiliontech.com For air-sensitive reactions, specialized inert probes can be used to monitor the process without disturbing the controlled atmosphere. theanalyticalscientist.com

Fiber optic Raman spectroscopy is another powerful, non-invasive technique suitable for monitoring reactions in solution. acs.org It can track changes in the vibrational modes of functional groups as the reaction progresses, offering a detailed kinetic profile. This would be particularly useful for monitoring both the formation of the sulfonamide and hydrazide groups and their subsequent transformations.

TechniquePrincipleAdvantages for MonitoringReference
EESI-MS/DART-MS Soft ionization mass spectrometryReal-time, online analysis; no sample preparation; high sensitivity for intermediates. fossiliontech.comnih.govrsc.org
Fiber Optic Raman Vibrational spectroscopyNon-invasive (ex-situ probe); works well in aqueous media; provides structural information. acs.org
Inert ASAP-MS Atmospheric solids analysis probe MSAllows sampling of air-sensitive reactions without oxidation or degradation. theanalyticalscientist.com

Computational Design and Prediction of New Compound Analogues with Tailored Chemical Reactivity

Computational chemistry and molecular modeling have become powerful predictive tools in chemical research. rsc.org These in silico methods can be used to design novel analogues of this compound with specific, tailored chemical reactivity and properties before committing to laborious laboratory synthesis.

Molecular docking and pharmacophore modeling can be used to design new sulfonamide derivatives. researchgate.netnih.gov By understanding the structural requirements for interaction with a hypothetical target, new molecules can be designed with potentially enhanced stability or reactivity. researchgate.netnih.gov For instance, computational studies can predict how modifications to the ethyl group or substitutions on a hypothetical aromatic ring would alter the molecule's conformation and electronic properties. acs.org

Furthermore, computational models can predict key chemical descriptors and reaction energetics. By calculating properties like bond dissociation energies, frontier molecular orbital energies (HOMO/LUMO), and electrostatic potential maps, researchers can forecast the most likely sites for nucleophilic or electrophilic attack. This predictive power can guide the exploration of the underutilized reaction chemistry discussed in section 7.2, helping to prioritize experiments that are most likely to succeed and leading to the rational design of a new generation of sulfonamide-hydrazide compounds. nih.gov

Q & A

Basic: How can researchers optimize the synthesis of N-[1-(hydrazinecarbonyl)ethyl]methanesulfonamide to improve yield and purity?

Methodological Answer:
Synthesis optimization often involves adjusting reaction conditions such as temperature, solvent polarity, and stoichiometric ratios. For sulfonamide derivatives, coupling reactions with hydrazine derivatives (e.g., thiosemicarbazones) in tetrahydrofuran (THF) under reflux, followed by recrystallization from n-hexane/ethyl acetate mixtures, have achieved yields of ~50–57% . Monitoring reaction progress via TLC and using fused sodium acetate as a base can enhance purity. For example, hybrid thiazolidin-4-one derivatives were synthesized via reflux with ethyl chloroacetate, demonstrating the importance of stepwise purification .

Basic: What spectroscopic techniques are critical for characterizing this compound and confirming its structure?

Methodological Answer:
Key techniques include:

  • 1H and 13C NMR : To confirm hydrogen and carbon environments, particularly for sulfonamide (–SO2NH–) and hydrazinecarbonyl (–CONHNH2) groups. For example, camphor-derived sulfonamides showed distinct δ 0.92–1.98 ppm (CH3 and CH groups) in CDCl3 .
  • IR Spectroscopy : To identify functional groups (e.g., S=O stretching at ~1150–1350 cm⁻¹, C=O at ~1650 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight, while elemental analysis confirms C, H, N, and S composition .

Basic: How can computational methods predict the conformational stability of this compound?

Methodological Answer:
The OPLS-AA force field, parametrized using RHF/6-31G* calculations, accurately predicts conformational energies (<0.2 kcal/mol error) and molecular geometries for sulfonamides. Monte Carlo simulations can model torsional energetics and nonbonded interactions (e.g., hydrogen bonding between sulfonamide and hydrazine groups), validated against ab initio data . Software like Gaussian or GROMACS is recommended for dynamics simulations.

Advanced: How does the synthesis of enantiomers impact the biological activity of sulfonamide derivatives like this compound?

Methodological Answer:
Enantiomers synthesized using chiral reagents (e.g., (1S)-(+)- and (1R)-(−)-camphorsulfonyl chloride) exhibit distinct pharmacological profiles. For example, retigabine analogues showed enantiomer-specific Kv7 channel activation, with [α]25D values of +37.50 (8f) and −38.10 (8g) . Polarimetry and chiral HPLC are essential for resolving enantiomers, while in vitro assays (e.g., patch-clamp electrophysiology) validate target specificity .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for sulfonamide-based Kv7 channel activators?

Methodological Answer:
SAR studies require:

  • Structural Modifications : Introducing substituents (e.g., fluorobenzyl groups) to enhance lipophilicity and binding affinity. For example, fluorobenzyl-indolinyl sulfonamides increased Kv7.2/7.3 activation .
  • Pharmacophore Modeling : Align electrostatic and steric features with known activators like retigabine.
  • In Silico Docking : Use AutoDock Vina to predict interactions with channel pore domains, validated by mutagenesis studies .

Advanced: How can researchers predict the solubility and stability of this compound under varying experimental conditions?

Methodological Answer:

  • Solubility : Hansen solubility parameters (HSPs) derived from molecular dynamics (e.g., OPLS-AA) predict miscibility in solvents like DMSO or ethanol .
  • Stability : Accelerated stability studies at −20°C (≥5 years) and −80°C (long-term) are recommended, with HPLC monitoring of degradation products . Acid dissociation constants (pKa ~4.37) inform buffer selection to avoid hydrolysis .

Advanced: What molecular dynamics (MD) protocols are suitable for studying the conformational flexibility of this compound in aqueous environments?

Methodological Answer:

  • Force Fields : OPLS-AA or AMBER, validated for sulfonamides .
  • Simulation Setup : Solvate the compound in TIP3P water, apply periodic boundary conditions, and equilibrate with NPT ensembles (310 K, 1 atm).
  • Analysis : Calculate root-mean-square fluctuations (RMSF) for the hydrazinecarbonyl group and radial distribution functions (RDFs) for hydrogen bonding with water .

Advanced: How are thiazolidinone-sulfonamide hybrids synthesized, and what is their biological relevance?

Methodological Answer:
Hybrids are synthesized via cyclocondensation of thiosemicarbazones with ethyl chloroacetate in THF (3-hour reflux). For example, N-(4-(1-((4-oxothiazolidin-2-ylidene)hydrazono)ethyl)phenyl)methanesulfonamide showed antimicrobial activity in MIC assays (≤1 µg/mL against S. aureus) . SAR studies reveal that electron-withdrawing substituents (e.g., Cl) enhance bioactivity by increasing membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.